molecular formula C16H9ClF2N2O2 B3006855 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 955280-29-2

6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B3006855
CAS No.: 955280-29-2
M. Wt: 334.71
InChI Key: UOPFAPXLDXNYCF-UHFFFAOYSA-N
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Description

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a hydroxy group at position 4, a chlorine substituent at position 6, and a 3,5-difluorophenyl carboxamide moiety at position 2. The 3,5-difluorophenyl group may enhance metabolic stability and target binding due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name

6-chloro-N-(3,5-difluorophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N2O2/c17-8-1-2-14-12(3-8)15(22)13(7-20-14)16(23)21-11-5-9(18)4-10(19)6-11/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFAPXLDXNYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone, which is significant for its biological activity. The presence of chlorine and difluorophenyl groups enhances its pharmacological profile. The molecular formula is C10H6ClF2N1O3C_{10}H_{6}ClF_{2}N_{1}O_{3} with a molar mass of 249.61 g/mol.

PropertyValue
Molecular FormulaC₁₀H₆ClF₂N₁O₃
Molar Mass249.61 g/mol
Density1.549 g/cm³
Boiling Point399.1 °C
Flash Point195.2 °C
CAS NumberNot specified

The biological activity of this compound primarily revolves around its ability to inhibit viral replication and exert cytotoxic effects on cancer cells. Its mechanism is believed to involve the following pathways:

  • Inhibition of Viral Enzymes : The compound has shown potential in inhibiting key enzymes involved in viral replication, similar to other quinoline derivatives that target viral RNA polymerases.
  • Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the quinoline structure significantly affect biological activity. For instance:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., fluorine) has been shown to enhance antiviral activity by increasing lipophilicity and improving membrane permeability .
  • Hydroxyl Group Positioning : The position of hydroxyl groups on the quinoline ring influences the compound's ability to interact with biological targets effectively.

Biological Activity Data

Several studies have reported on the antiviral and anticancer properties of related compounds, providing insights into the expected activity of this compound.

Antiviral Activity

A study demonstrated that derivatives with similar structures exhibited significant inhibition against various viruses:

CompoundVirus TypeIC50 (mM)Cytotoxicity (%)
3-Cl-2-FH5N10.4179.3
3,4,5-ClH5N10.262.4
This compoundTBDTBDTBD

Anticancer Activity

In vitro studies have shown promising results regarding cytotoxicity against cancer cell lines:

  • Mechanism : Induction of apoptosis was observed in treated cancer cells, with significant downregulation of anti-apoptotic proteins.

Case Studies

  • Antiviral Study : A recent investigation into related quinoline derivatives indicated that those with enhanced lipophilicity showed increased antiviral efficacy against influenza viruses, suggesting similar potential for our compound .
  • Cancer Research : In a study focusing on hepatocellular carcinoma, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against liver cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Positioning

The target compound’s 4-hydroxyquinoline core distinguishes it from analogs with alternative heterocyclic systems. For example:

  • 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide core (isoindole-1,3-dione) with a chlorine at position 3 and an N-phenyl group. Unlike the target compound, this structure is primarily used in polymer synthesis rather than bioactivity .
  • N-(3-Amino-6-(2,3-Dichlorophenyl)-1,2,4-Triazin-5-yl)-2-Chloro-Substituted Quinoline-3-Carboxamides (): Shares a quinoline-3-carboxamide backbone but incorporates a triazine ring and a 2,3-dichlorophenyl group. These modifications correlate with moderate-to-excellent antimicrobial activity, highlighting the importance of chlorine and aryl substituents in biological efficacy .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Primary Application
Target Compound 4-Hydroxyquinoline 6-Cl, N-(3,5-diF-phenyl) Hypothesized bioactivity
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Polymer synthesis
Quinoline-3-carboxamides (6a-n) Quinoline 2-Cl, N-(2,3-diCl-phenyl), triazine link Antimicrobial agents
3,5-diF-PBN Nitrone 3,5-diF-phenyl Retinal protection (RPE65 modulation)

Impact of Halogen and Aryl Substituents

  • Chlorine vs. Fluorine : The target compound’s 6-chloro and 3,5-difluorophenyl groups contrast with the 2-chloro and 2,3-dichlorophenyl groups in . Chlorine’s larger atomic size may enhance steric interactions, while fluorine’s electronegativity improves metabolic stability and membrane permeability .
  • Aryl Group Positioning: The 3,5-difluorophenyl moiety in the target compound mirrors that in 3,5-diF-PBN (), which demonstrated efficacy in retinal protection. This suggests fluorinated aryl groups may optimize binding to biological targets, though the quinoline core likely redirects activity away from nitrone-related pathways .

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